molecular formula C6H9NO3S B13339344 (5-(Methylsulfonyl)furan-2-yl)methanamine

(5-(Methylsulfonyl)furan-2-yl)methanamine

Cat. No.: B13339344
M. Wt: 175.21 g/mol
InChI Key: BXMHHPDUTMFPMC-UHFFFAOYSA-N
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Description

(5-(Methylsulfonyl)furan-2-yl)methanamine is an organic compound with the molecular formula C6H9NO3S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a methanamine group substituted at the 2-position of the furan ring with a methylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methylsulfonyl)furan-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with furan, which is commercially available.

    Sulfonylation: The furan ring is sulfonylated at the 5-position using a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Amination: The resulting 5-(methylsulfonyl)furan is then subjected to amination at the 2-position. This can be achieved through a nucleophilic substitution reaction using methanamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-(Methylsulfonyl)furan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(5-(Methylsulfonyl)furan-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-(Methylsulfonyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-(Methylsulfanyl)furan-2-yl)methanamine: This compound has a methylsulfanyl group instead of a methylsulfonyl group.

    Furfurylamine: A simpler derivative of furan with an amine group at the 2-position.

    (5-Phenylfuran-2-yl)methanamine: Contains a phenyl group at the 5-position instead of a methylsulfonyl group.

Uniqueness

(5-(Methylsulfonyl)furan-2-yl)methanamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

(5-methylsulfonylfuran-2-yl)methanamine

InChI

InChI=1S/C6H9NO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4,7H2,1H3

InChI Key

BXMHHPDUTMFPMC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CN

Origin of Product

United States

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